molecular formula C10H17FO B14381965 5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane CAS No. 89654-37-5

5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane

Katalognummer: B14381965
CAS-Nummer: 89654-37-5
Molekulargewicht: 172.24 g/mol
InChI-Schlüssel: CZRDPVWDWSKOHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3,3-dimethyl-1-oxaspiro[35]nonane is a chemical compound with the molecular formula C10H17FO It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of 3,3-dimethyl-1-oxaspiro[3.5]nonane using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spiro compounds.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spiro structure provides a rigid framework that can affect the compound’s overall conformation and interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3-Dimethyl-1-oxaspiro[3.5]nonane
  • 3,7-Dimethyl-1-oxaspiro[3.5]nonane
  • 2-Oxa-6-azaspiro[3.5]nonane

Uniqueness

5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.

Eigenschaften

CAS-Nummer

89654-37-5

Molekularformel

C10H17FO

Molekulargewicht

172.24 g/mol

IUPAC-Name

5-fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane

InChI

InChI=1S/C10H17FO/c1-9(2)7-12-10(9)6-4-3-5-8(10)11/h8H,3-7H2,1-2H3

InChI-Schlüssel

CZRDPVWDWSKOHF-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC12CCCCC2F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.